N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-23(14-18-8-5-7-17-6-1-2-9-20(17)18)24-12-3-4-13-26-19-10-11-21-22(15-19)28-16-27-21/h1-2,5-11,15H,12-14,16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKBXCNQPJSQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Alkyne formation: The but-2-yn-1-yl linker can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Naphthalene acetamide synthesis: The naphthalene ring can be functionalized to introduce the acetamide group.
Final coupling: The benzo[d][1,3]dioxole and naphthalene acetamide intermediates can be coupled under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the alkyne linker or the acetamide group.
Substitution: Substitution reactions might occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alkanes or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Benzo[d][1,3]dioxole Derivatives
Examples :
- 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine (Yield: 67%, m.p. 169–170°C, HCl salt)
- 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(trifluoromethylphenyl)piperazine (Yield: 55–75%, m.p. 164–203°C, HCl salt)
Key Differences :
- The target compound lacks a piperazine ring, which is critical for hydrogen bonding in many receptor-targeting drugs .
- The alkyne linker may enhance metabolic stability compared to flexible ethyl/methylene chains in piperazine derivatives .
Triazole-Linked Naphthalene Derivatives
Examples :
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b): Yield: Not specified, m.p. Not reported; IR: 3292 cm⁻¹ (–NH), 1682 cm⁻¹ (C=O); HRMS: [M+H]+ 404.1348 .
Key Differences :
- The target compound’s alkyne linker may confer greater rigidity, influencing binding affinity in biological targets.
Naphthalene-Substituted Acetamides
Example :
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : Reported in crystal structure studies, highlighting stable conformation via C–H⋯O and π–π interactions .
Key Differences :
Table 1: Comparative Analysis of Key Features
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for enhancing biological interactions due to its electron-rich nature. The structure also includes a but-2-yn-1-yl linker that contributes to flexibility and spatial orientation, potentially influencing its interaction with biological targets. The naphthalene ring adds further complexity and may enhance hydrophobic interactions with cellular components.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and inflammation. The benzo[d][1,3]dioxole unit may facilitate π-π stacking interactions with aromatic residues on target proteins .
- Cytotoxicity : Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against HepG2 and HCT116 cell lines .
- Cytokine Modulation : The compound may influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, affecting inflammatory pathways .
Anticancer Activity
Recent studies have focused on the anticancer properties of compounds related to this compound:
These findings indicate that the compound exhibits potent anticancer activity compared to standard chemotherapeutics.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been evaluated:
Research has shown that certain derivatives can significantly reduce levels of inflammatory markers in vitro. For example, compounds were tested for their ability to inhibit the release of TNF-α in activated macrophages, demonstrating a dose-dependent response .
Case Studies
A notable study investigated the effects of synthesized benzoxazepine derivatives containing benzo[d][1,3]dioxole moieties on cancer cell proliferation and inflammation:
- Study Design : The researchers synthesized various derivatives and assessed their cytotoxicity against multiple cancer cell lines.
- Results : Some derivatives showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. Additionally, they exhibited varying effects on cytokine release depending on the specific cancer cell line used .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a naphthalene-containing precursor via alkyne intermediates. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Copper(I) iodide or palladium catalysts may facilitate Sonogashira-type couplings for alkyne formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify connectivity of the benzo[d][1,3]dioxole, naphthalene, and acetamide groups. Aromatic protons in the range of δ 6.8–8.2 ppm confirm naphthalene integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+) and rules out contaminants .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C in benzodioxole) confirm functional groups .
Q. How does the benzodioxole moiety influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The benzodioxole increases logP values by ~1.5 units compared to non-aromatic analogs, enhancing membrane permeability (measured via HPLC retention times) .
- Metabolic stability : The methylenedioxy group resists oxidative degradation in microsomal assays (e.g., rat liver microsomes, NADPH cofactor) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?
- Methodological Answer :
- Dose-response profiling : Conduct IC50/EC50 assays across multiple cell lines (e.g., HepG2, MCF-7) to differentiate cytotoxic vs. cytostatic effects .
- Target engagement assays : Use fluorescence polarization or SPR to quantify binding affinity to proposed targets (e.g., tubulin or kinase enzymes) .
- Off-target screening : Employ proteome-wide affinity pulldown followed by LC-MS/MS to identify unintended interactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or topoisomerase II). Key interactions include π-π stacking with naphthalene and hydrogen bonding via the acetamide .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (e.g., solvated lipid bilayer) .
Q. What in vitro/in vivo discrepancies might arise in pharmacokinetic studies, and how can they be addressed?
- Methodological Answer :
- Bioavailability optimization : Use prodrug strategies (e.g., esterification of the acetamide) to enhance oral absorption in rodent models .
- Metabolite identification : Perform LC-HRMS on plasma samples post-administration to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Tissue distribution : Radiolabel the compound with 14C and quantify accumulation in target organs via autoradiography .
Data Contradiction Analysis
Q. Why do structural analogs with minor modifications show divergent bioactivity profiles?
- Methodological Answer :
- SAR studies : Systematically vary substituents (e.g., replacing naphthalene with indole) and test in enzyme inhibition assays. For example, replacing the but-2-yn-1-yl linker with a propyl chain reduces tubulin binding by 70% .
- Crystallography : Solve X-ray structures of analog-enzyme complexes to identify steric clashes or altered hydrogen-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
